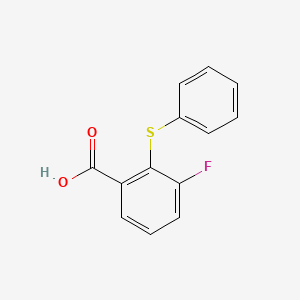
3-フルオロ-2-(フェニルスルファニル)安息香酸
概要
説明
3-Fluoro-2-(phenylsulfanyl)benzoic acid: is an organic compound with the molecular formula C13H9FO2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom and a phenylsulfanyl group
科学的研究の応用
Chemistry: 3-Fluoro-2-(phenylsulfanyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. It is also investigated for its potential anti-inflammatory and anticancer properties .
Industry: The compound finds applications in the development of agrochemicals and specialty chemicals. Its unique structural features make it a useful precursor for the synthesis of herbicides, pesticides, and other biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(phenylsulfanyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-(phenylsulfanyl)benzoic acid.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-2-(phenylsulfanyl)benzoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions: 3-Fluoro-2-(phenylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or modify the phenylsulfanyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated benzoic acids, modified phenylsulfanyl derivatives.
Substitution: Amino-substituted benzoic acids, thiol-substituted benzoic acids.
作用機序
The mechanism of action of 3-Fluoro-2-(phenylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
3,4-Difluoro-2-(phenylsulfanyl)benzoic acid: Similar structure with an additional fluorine atom, potentially altering its reactivity and biological activity.
2-(Phenylsulfanyl)benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
Uniqueness: 3-Fluoro-2-(phenylsulfanyl)benzoic acid is unique due to the presence of both a fluorine atom and a phenylsulfanyl group on the benzoic acid core. This combination imparts distinct physicochemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets .
特性
IUPAC Name |
3-fluoro-2-phenylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-11-8-4-7-10(13(15)16)12(11)17-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZJNRZGBLOIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















